![molecular formula C21H22F4N2O5S B3614652 ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B3614652.png)
ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-3-thiophenecarboxylate
Overview
Description
The compound “ethyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-3-thiophenecarboxylate” is a unique chemical with the molecular formula C22H28N4O4S . It is part of a collection of rare and unique chemicals provided for early discovery researchers .
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C22H28N4O4S . It contains several functional groups, including an ester group (from the ethyl thiophenecarboxylate part), an amide group (from the diethylaminocarbonyl part), and an ether group (from the tetrafluorophenoxy part).Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its structure. This compound, with its molecular formula C22H28N4O4S, has a molecular weight of 444.557 . Other properties such as melting point, boiling point, and density were not found in the retrieved data.Safety and Hazards
Sigma-Aldrich, a provider of this compound, states that they do not collect analytical data for this product and the buyer assumes responsibility to confirm product identity and/or purity . They also state that all sales are final and they make no representation or warranty with respect to this product .
properties
IUPAC Name |
ethyl 5-(diethylcarbamoyl)-4-methyl-2-[[2-(2,3,5,6-tetrafluorophenoxy)acetyl]amino]thiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22F4N2O5S/c1-5-27(6-2)20(29)18-10(4)14(21(30)31-7-3)19(33-18)26-13(28)9-32-17-15(24)11(22)8-12(23)16(17)25/h8H,5-7,9H2,1-4H3,(H,26,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWZVKBMQIJHJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)COC2=C(C(=CC(=C2F)F)F)F)C(=O)OCC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22F4N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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